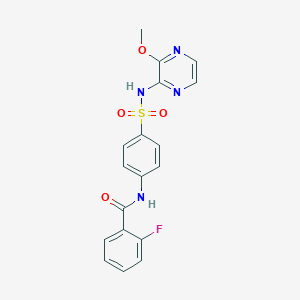![molecular formula C16H16BrFN2 B2503644 5-Bromo-6-[(4-fluorophenyl)méthyl]-3,3-diméthyl-1,2-dihydropyrrolo[3,2-b]pyridine CAS No. 1799327-37-9](/img/structure/B2503644.png)
5-Bromo-6-[(4-fluorophenyl)méthyl]-3,3-diméthyl-1,2-dihydropyrrolo[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C16H16BrFN2 and its molecular weight is 335.22. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibiteurs de la kinase à protéines activées par les mitogènes p38α
Ce composé est utilisé dans la synthèse de puissants inhibiteurs de la kinase à protéines activées par les mitogènes p38α . Ces inhibiteurs sont utilisés dans le traitement de maladies induites par les cytokines, telles que la polyarthrite rhumatoïde ou le psoriasis . Ils jouent également un rôle important dans la pathogenèse des maladies neurodégénératives telles que la maladie de Parkinson, la maladie d'Alzheimer ou la sclérose en plaques .
Couplage de Suzuki–Miyaura
Le composé peut être utilisé dans le couplage de Suzuki–Miyaura , une réaction de formation de liaison carbone-carbone catalysée par un métal de transition largement appliquée. Cette réaction est connue pour ses conditions de réaction douces et tolérantes aux groupes fonctionnels, et pour l'utilisation d'un réactif organoboron relativement stable, facilement préparé et généralement respectueux de l'environnement .
Décomposition induite par les électrons
Le composé peut être utilisé pour étudier le processus de décomposition induite par les électrons . Ce processus est important pour comprendre le comportement des molécules lorsqu'elles interagissent avec les électrons, ce qui est crucial dans des domaines tels que la chimie et la biologie des radiations .
Recherche anti-VIH-1
Bien que non mentionnés directement, des composés similaires ont été utilisés dans le développement de nouveaux dérivés xanthéniques indolyle et oxochromenyle pour la recherche anti-VIH-1 . Ces dérivés se sont avérés prometteurs dans des études d'amarrage moléculaire .
Protodéboronation des esters boriques de pinacol
Le composé peut être utilisé dans la protodéboronation des esters boriques de pinacol . Ce processus est important dans la synthèse de divers composés organiques .
Optimisation de la synthèse
Le composé a été utilisé dans l'optimisation des processus de synthèse . Par exemple, une stratégie optimisée pour la synthèse de puissants inhibiteurs de la kinase à protéines activées par les mitogènes p38α à partir de 2-fluoro-4-méthylpyridine a été rapportée, qui évite l'utilisation du palladium comme catalyseur et est plus diversifiée et polyvalente .
Propriétés
IUPAC Name |
5-bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFN2/c1-16(2)9-19-13-8-11(15(17)20-14(13)16)7-10-3-5-12(18)6-4-10/h3-6,8,19H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEBJVHMISJBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1N=C(C(=C2)CC3=CC=C(C=C3)F)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
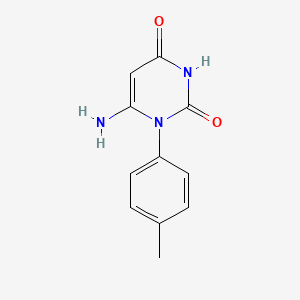

![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2503563.png)
![2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B2503566.png)
![1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2503567.png)

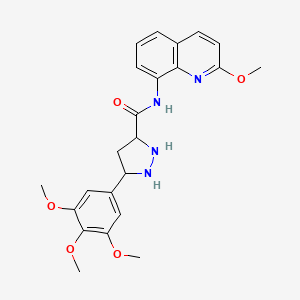
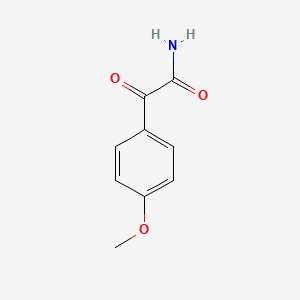
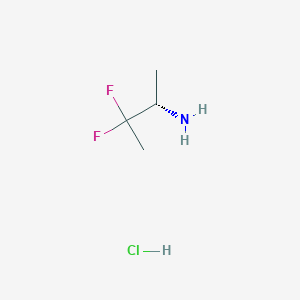
![2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2503576.png)
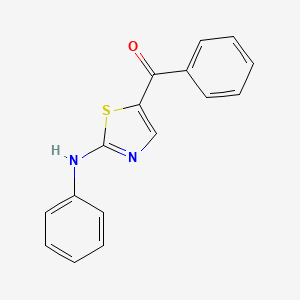
![2-methylbutyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2503580.png)
![1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea](/img/structure/B2503581.png)
